Cas no 51964-22-8 (3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,4-Thiazolidinedione,3-(4-fluorophenyl)-
- 3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione
- 3-(4-FLUORO-PHENYL)-THIAZOLIDINE-2,4-DIONE
- AKOS B029018
- AC1L83B4
- CTK7C0647
- MolPort-000-402-103
- NSC270116
- SBB023500
- STK347685
- DTXSID00313440
- 3-(4-FLUOROPHENYL)-1,3-THIAZOLANE-2,4-DIONE
- CS-0268323
- F3003-0229
- 4-fluorophenyl thiazolidine-2,4-dione
- 3-(4-FLUOROPHENYL)-2,4-THIAZOLIDINEDIONE
- NSC-270116
- GBIHEFJCOPTIGP-UHFFFAOYSA-N
- AKOS000313313
- 51964-22-8
- SR-01000321909
- SR-01000321909-1
- EN300-230526
- BCA96422
- A918755
- SCHEMBL1421274
- VU0421878-2
- BAS 05882115
- 3-(4-fluorophenyl)thiazolidine-2,4-dione
-
- MDL: MFCD00033644
- インチ: InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
- InChIKey: GBIHEFJCOPTIGP-UHFFFAOYSA-N
- SMILES: O=C(N1C2=CC=C(F)C=C2)SCC1=O
計算された属性
- 精确分子量: 211.01038
- 同位素质量: 211.01032777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.7Ų
- XLogP3: 1.9
じっけんとくせい
- PSA: 37.38
- LogP: 2.09050
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230526-0.5g |
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
51964-22-8 | 95% | 0.5g |
$175.0 | 2024-06-20 | |
Fluorochem | 037375-5g |
3-(4-Fluoro-phenyl)-thiazolidine-2,4-dione |
51964-22-8 | 5g |
£391.00 | 2022-03-01 | ||
Enamine | EN300-230526-1.0g |
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
51964-22-8 | 95% | 1.0g |
$256.0 | 2024-06-20 | |
Enamine | EN300-230526-5.0g |
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
51964-22-8 | 95% | 5.0g |
$743.0 | 2024-06-20 | |
Enamine | EN300-230526-10g |
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
51964-22-8 | 10g |
$1101.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-5g |
3-(4-Fluorophenyl)thiazolidine-2,4-dione |
51964-22-8 | 95+% | 5g |
¥13370.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-500mg |
3-(4-Fluorophenyl)thiazolidine-2,4-dione |
51964-22-8 | 95+% | 500mg |
¥3146.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-250mg |
3-(4-Fluorophenyl)thiazolidine-2,4-dione |
51964-22-8 | 95+% | 250mg |
¥1656.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-1g |
3-(4-Fluorophenyl)thiazolidine-2,4-dione |
51964-22-8 | 95+% | 1g |
¥4608.00 | 2024-05-10 | |
Chemenu | CM521547-1g |
3-(4-Fluorophenyl)thiazolidine-2,4-dione |
51964-22-8 | 95% | 1g |
$293 | 2024-07-15 |
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dioneに関する追加情報
2,4-Thiazolidinedione,3-(4-fluorophenyl)- (CAS No. 51964-22-8): A Comprehensive Overview
The compound 2,4-thiazolidinedione,3-(4-fluorophenyl)- (CAS No. 51964-22-8) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the class of thiazolidinediones, which are known for their versatile applications in pharmaceuticals and agrochemicals. The thiazolidinedione core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, with two ketone groups at positions 2 and 4. The substitution at position 3 with a 4-fluorophenyl group introduces unique electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2,4-thiazolidinedione,3-(4-fluorophenyl)-. Researchers have explored various strategies, including one-pot synthesis routes that minimize the number of steps and reduce the use of hazardous reagents. For instance, a study published in *Organic Process Research & Development* demonstrated a scalable method involving the condensation of thiourea derivatives with α-keto esters under mild conditions. This approach not only enhances the sustainability of the synthesis but also aligns with current trends toward greener chemical processes.
The fluorine atom in the 4-fluorophenyl substituent plays a crucial role in modulating the physicochemical properties of the compound. Fluorine's electronegativity imparts lipophilicity and increases the molecular weight slightly, which can influence drug-like properties such as solubility and permeability. These attributes make 2,4-thiazolidinedione,3-(4-fluorophenyl)- a promising candidate for drug discovery programs targeting various therapeutic areas.
In terms of biological activity, recent studies have highlighted the potential of this compound as an anti-inflammatory agent. A research article in *Journal of Medicinal Chemistry* reported that 2,4-thiazolidinedione derivatives, including those with fluorinated aromatic substituents, exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes. This suggests that the compound could be developed into a novel class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to traditional NSAIDs like ibuprofen.
Beyond its pharmacological applications, 2,4-thiazolidinedione,3-(4-fluorophenyl)- has also been investigated for its role in agrochemicals. A study published in *Pest Management Science* explored its potential as a fungicide against plant pathogens such as *Botrytis cinerea*. The results indicated that the compound exhibits broad-spectrum antifungal activity, which could be harnessed to develop environmentally friendly pesticides.
From a structural perspective, the thiazolidinedione ring serves as a versatile scaffold for further functionalization. Researchers have appended various groups to this core structure to explore its potential in different fields. For example, attaching electron-withdrawing groups like fluorine enhances the stability and bioavailability of the molecule. Conversely, electron-donating groups can modulate its electronic properties to suit specific biological targets.
The synthesis of 2,4-thiazolidinedione derivatives has also been optimized using modern techniques such as microwave-assisted synthesis and continuous flow chemistry. These methods not only accelerate reaction times but also improve yields and selectivity. A notable example is the use of microwave irradiation to facilitate cyclization reactions in the formation of thiazolidinediones from amino thioesters and diketones.
In conclusion, 2,4-thiazolidinedione,3-(4-fluorophenyl)- (CAS No. 51964-22-8) stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further exploration in drug discovery and agrochemical development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science.
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